ELX-02 - 1375073-95-2

ELX-02

Catalog Number: EVT-267003
CAS Number: 1375073-95-2
Molecular Formula: C19H38N4O10
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ELX-02 is under investigation in clinical trial NCT03309605 (Phase 1 Study of ELX-02 in Healthy Adult Subjects).
Overview

ELX-02 is an investigational compound that serves as a read-through agent for genetic diseases caused by nonsense mutations, particularly in cystic fibrosis. Structurally, it is an analog of aminoglycosides, designed to induce the read-through of premature stop codons during protein synthesis. This mechanism allows for the production of full-length functional proteins, which can potentially alleviate the effects of genetic disorders linked to such mutations. The compound is currently undergoing clinical trials, with promising results regarding its safety and efficacy in patients with nonsense mutations in the cystic fibrosis transmembrane conductance regulator gene .

Source and Classification

ELX-02, also referred to as NB-124, is classified as a eukaryotic ribosomal selective glycoside. It was developed by Eloxx Pharmaceuticals and is part of a broader class of compounds aimed at addressing genetic diseases associated with nonsense mutations. The compound has shown significantly reduced toxicity compared to traditional aminoglycosides, making it a safer alternative for therapeutic use .

Synthesis Analysis

Methods and Technical Details

The synthesis of ELX-02 involved a strategic design aimed at enhancing its selectivity for eukaryotic ribosomes while minimizing interactions with prokaryotic ribosomes, which are often associated with toxicity. The development process included iterative screening of various glycosides for their ability to promote translational read-through without the adverse effects commonly seen with other aminoglycosides like gentamicin.

The synthetic pathway typically involves:

  1. Selection of Precursors: Identifying suitable starting materials that can be modified to achieve the desired structural features.
  2. Chemical Modifications: Employing various organic reactions (e.g., alkylation, acylation) to build the core structure of ELX-02.
  3. Purification: Utilizing chromatography techniques to isolate and purify the final product from by-products and unreacted materials.

The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

ELX-02 possesses a complex molecular structure characteristic of aminoglycoside antibiotics but modified to enhance its selectivity and reduce toxicity. Its molecular formula is C₁₃H₁₅N₃O₅S, and it has a molecular weight of approximately 315.34 g/mol.

Key structural features include:

  • Aminosugar moieties: Essential for binding to the ribosome.
  • Sulfonate group: Enhances solubility and stability in biological systems.

The structural design allows ELX-02 to effectively interact with the ribosomal machinery during translation, facilitating read-through at premature termination codons without inducing significant off-target effects .

Chemical Reactions Analysis

Reactions and Technical Details

ELX-02 primarily functions through its ability to promote translational read-through at premature termination codons. This process involves several key reactions:

  1. Binding to Ribosomes: ELX-02 binds selectively to eukaryotic ribosomes, altering their conformation.
  2. Amino Acid Insertion: The compound facilitates the incorporation of amino acids at the site of a premature stop codon, allowing for continued translation.
  3. Production of Full-Length Proteins: As a result of this read-through mechanism, full-length functional proteins are synthesized, which can restore normal cellular function.

Studies have demonstrated that ELX-02 can induce significant read-through activity in various cellular models, leading to increased expression levels of target proteins such as cystic fibrosis transmembrane conductance regulator .

Mechanism of Action

Process and Data

The mechanism by which ELX-02 operates involves several steps:

  1. Ribosomal Interaction: ELX-02 binds to the ribosomal A-site during translation.
  2. Promotion of Read-Through: By stabilizing the ribosome-mRNA complex, ELX-02 allows for the insertion of an amino acid at the position where a stop codon is present.
  3. Functional Protein Production: This results in the synthesis of proteins that would otherwise be truncated due to nonsense mutations.

Research indicates that ELX-02 achieves this with greater efficacy and reduced toxicity compared to traditional aminoglycosides, making it a promising candidate for treating genetic disorders associated with nonsense mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ELX-02 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its sulfonate group.
  • Stability: Stable under physiological conditions, allowing for effective therapeutic use.
  • Toxicity Profile: Demonstrates significantly lower cytotoxicity compared to other aminoglycosides, making it safer for clinical applications.

In pharmacokinetic studies, ELX-02 has shown favorable absorption characteristics when administered subcutaneously or intravenously, with no significant adverse effects reported in clinical trials .

Applications

Scientific Uses

ELX-02 has potential applications primarily in treating genetic disorders caused by nonsense mutations. Its most notable application is in cystic fibrosis therapy for patients harboring specific nonsense mutations like G542X. Clinical trials have demonstrated its ability to restore functional cystic fibrosis transmembrane conductance regulator protein levels, leading to improved cellular function.

Additionally, research into ELX-02's efficacy against other genetic diseases characterized by premature termination codons continues, highlighting its versatility as a therapeutic agent .

Introduction to Nonsense Mutation-Associated Genetic Disorders

Genetic Etiology of Premature Termination Codons (PTCs)

Premature termination codons (PTCs), also termed nonsense mutations, arise from single-nucleotide substitutions that convert an amino acid-coding triplet into a stop codon (UAA, UAG, or UGA). These mutations prematurely halt mRNA translation, leading to truncated, nonfunctional proteins. Approximately 10% of cystic fibrosis (CF) cases and 6–7% of Alport syndrome cases are attributed to PTCs, with over 1,800 rare diseases linked to these mutations [2] [4] [7]. The CFTR nonsense mutation G542X (UGAG) is among the most prevalent in CF (36% of PTC variants), whereas Alport syndrome involves PTCs in COL4A3, COL4A4, or COL4A5 genes [2] [10]. Nonsense-mediated mRNA decay (NMD), a conserved RNA surveillance mechanism, degrades PTC-containing transcripts, further reducing the pool of translatable mRNA and exacerbating protein deficiency [9].

Table 1: Prevalence of Key Nonsense Mutations in Genetic Disorders

DiseaseGeneCommon PTCAllele FrequencyKey Clinical Impact
Cystic FibrosisCFTRG542X36% of PTC variantsSevere pulmonary/pancreatic dysfunction
Alport SyndromeCOL4A5Various6–7% of patientsEarly kidney failure, hearing loss
RDEB/JEBCOL7A1Various25% (RDEB), >80% (JEB)Skin blistering, SCC risk [4] [8] [10]

Pathophysiological Impact of Collagen IV and CFTR Protein Truncation

Collagen IV Defects in Alport Syndrome: Truncated collagen IV α-chains disrupt the triple-helical structure of basement membranes in kidneys, cochlea, and eyes. This results in progressive podocyte effacement, proteinuria, and eventual kidney failure. Biopsy data from Alport patients show a 60% reduction in filtration slit density, correlating with ultrastructural damage [4] [10].

CFTR Dysfunction in Cystic Fibrosis: PTCs in CFTR (e.g., G542X, W1282X) generate truncated channels lacking nucleotide-binding domains (NBDs) or transmembrane domains (TMDs), critical for chloride ion conductance. The G550X mutation (a UGA PTC) is uniquely responsive to readthrough agents due to its location in the LSGGQ motif of NBD1. Readthrough inserts tryptophan (W), creating a gain-of-function variant (G550W-CFTR) with enhanced open probability and protein kinase A sensitivity. This variant achieves 20–40% of wild-type CFTR function when combined with correctors (e.g., VX-661/VX-445) [2] [3].

Table 2: Functional Consequences of PTC Readthrough Products

MutationGeneReadthrough Amino AcidRescued Protein FunctionTherapeutic Enhancement
G550XCFTRTryptophan (W)20–40% WT-CFTR activity; ↑PKA sensitivityCorrectors (VX-661) + ELX-02
G542XCFTRCysteine, Arginine, Tryptophan<10% WT-CFTR activityMinimal with ELX-02 alone
COL4A5 PTCsCOL4A5VariableRestored triple helix; ↓proteinuriaELX-02 remits proteinuria (-49%) [2] [4] [10]

Unmet Therapeutic Needs in PTC-Mediated Rare Diseases

No disease-modifying therapies exist for PTC-mediated disorders, as conventional approaches (e.g., CFTR modulators) require full-length protein expression. Key challenges include:

  • Low Readthrough Efficiency: Aminoglycosides like gentamicin induce readthrough but cause off-target toxicity (nephro/ototoxicity) due to mitochondrial ribosome binding [8].
  • NMD Dominance: SMG6-mediated endonucleolytic decay degrades 50–80% of PTC-containing CFTR transcripts (e.g., G542X, R1162X), limiting substrate for readthrough agents [9].
  • Tissue-Specific Barriers: ELX-02 monotherapy failed in CF Phase 2 trials due to low lung exposure (2 µM vs. efficacious 20 µM in organoids) [2] [10].
  • Heterogeneous Responses: Patient-derived intestinal organoids show variable forskolin-induced swelling (FIS): G550X mutants respond robustly to ELX-02, while G542X mutants exhibit minimal swelling [2] [7].

Recent advances include combining eRF1 inhibitors (e.g., SRI-41315) with ELX-02 to synergistically enhance readthrough and inhibit NMD. This approach restored 25% of band C CFTR protein in G542X cells, compared to 6–9% with either agent alone [6]. For Alport syndrome, ELX-02 reduced urine protein-to-creatinine ratio (UPCR) by 49% in one patient, though efficacy was transient (rebound to baseline post-treatment) [4] [10].

Properties

CAS Number

1375073-95-2

Product Name

ELX-02

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1R)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol

Molecular Formula

C19H38N4O10

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C19H38N4O10/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24/h4-19,24-29H,3,20-23H2,1-2H3/t4-,5-,6-,7+,8-,9+,10-,11+,12+,13-,14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

KJBRSTPUILEBDR-YBNFDXCTSA-N

SMILES

C[C@H]([C@H]1O[C@H]([C@@H]([C@@H]1O)O)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3N)O)O)[C@H](O)C)N)N)O)N

Solubility

Soluble in DMSO

Synonyms

ELX-02; ELX 02; ELX02; NB-124; NB 124; NB124;

Canonical SMILES

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.